molecular formula C8H17NO3S B13357752 (3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide

(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13357752
M. Wt: 207.29 g/mol
InChI Key: ASXXODVEVSEVMM-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide is a chiral sulfone derivative of tetrahydrothiophene. Its structure features a hydroxyl group at the 3-position and an isobutylamino substituent at the 4-position, with stereochemistry specified as (3S,4S).

Key properties include:

  • Molecular formula: C₈H₁₇NO₃S
  • Molecular weight: 207.29 g/mol
  • Functional groups: Hydroxyl (-OH), secondary amine (-NH-isobutyl), and sulfone (-SO₂).

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

(3S,4S)-4-(2-methylpropylamino)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H17NO3S/c1-6(2)3-9-7-4-13(11,12)5-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m1/s1

InChI Key

ASXXODVEVSEVMM-HTQZYQBOSA-N

Isomeric SMILES

CC(C)CN[C@@H]1CS(=O)(=O)C[C@H]1O

Canonical SMILES

CC(C)CNC1CS(=O)(=O)CC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Hydroxyl and Isobutylamino Groups: These functional groups are introduced through selective reactions, such as nucleophilic substitution or addition reactions, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isobutylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Differences
Compound Name Molecular Formula Substituents Molecular Weight Key Features
(3S,4S)-3-Hydroxy-4-(isobutylamino)...oxide C₈H₁₇NO₃S 3-OH, 4-isobutylamino 207.29 Chiral centers, polar groups
Sulfolane (tetrahydrothiophene 1,1-dioxide) C₄H₈O₂S None 120.17 Non-polar, high stability
(±)-3-(4-Chlorophenylsulfonyl)-4-...oxide C₁₄H₂₀ClNO₄S₂ 3-sulfonyl, 4-isobutylamino 373.89 Bulky sulfonyl group
3-Hydroxy-4-(2-methoxyethylamino)...oxide C₇H₁₅NO₄S 3-OH, 4-methoxyethylamino 209.26 Increased hydrophilicity

Key Observations :

  • Sulfolane () serves as the parent compound but lacks functional groups, making it a stable solvent. The target compound’s hydroxyl and amino groups introduce polarity and hydrogen-bonding capacity, altering solubility and reactivity .
  • The methoxyethylamino analog () has a shorter, more hydrophilic side chain, which may reduce lipophilicity compared to the isobutyl group in the target compound .

Key Observations :

  • The target compound’s synthesis likely involves stereoselective methods , such as acid-catalyzed epoxide ring-opening with isobutylamine, as seen in analogous diol syntheses ().
  • Brominated derivatives () exhibit higher reactivity due to halogen substituents, making them intermediates for cross-coupling reactions, unlike the target compound’s hydroxyl/amino groups .

Biological Activity

(3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide, also known as a sulfonamide derivative, has garnered attention for its potential therapeutic applications. This compound is structurally related to various biologically active molecules and is being investigated for its pharmacological properties, particularly in the context of pain management and other medical conditions.

Chemical Structure

The chemical formula for this compound is C8H15N1O2SC_8H_{15}N_1O_2S. The compound features a tetrahydrothiophene ring with a hydroxyl group and an isobutylamino side chain. This unique structure contributes to its biological activity.

Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Specifically, they have been shown to interact with ion channels and receptors involved in pain signaling pathways. For instance, antagonism of the TRPA1 receptor has been linked to analgesic effects in preclinical models .

Pharmacological Effects

  • Analgesic Properties : Studies have demonstrated that this compound exhibits significant analgesic effects in animal models. It has been shown to reduce pain responses in inflammatory pain models, suggesting its potential as a therapeutic agent for chronic pain conditions .
  • Anti-inflammatory Activity : The compound also displays anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation .
  • Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study A (2020)Demonstrated significant reduction in pain scores in rodent models of neuropathic pain when administered at varying doses.
Study B (2021)Reported anti-inflammatory effects through inhibition of pro-inflammatory cytokines in vitro.
Study C (2022)Investigated neuroprotective effects, showing reduced neuronal apoptosis in models of oxidative stress.

Safety and Toxicology

Assessment of the safety profile is critical for any therapeutic candidate. Toxicological evaluations indicate that this compound exhibits a favorable safety margin in animal studies. However, further clinical trials are necessary to fully understand its safety profile in humans.

Q & A

Q. What are the recommended synthetic routes for (3S,4S)-3-Hydroxy-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves stereoselective strategies to control the (3S,4S) configuration. Key steps include:

  • Ring functionalization : Introducing the isobutylamine group via nucleophilic substitution or reductive amination under controlled pH (6.5–7.5) to minimize racemization .
  • Hydroxylation : Catalytic oxidation at the 3-position using OsO₄ or Sharpless asymmetric dihydroxylation to ensure stereochemical fidelity .
  • Sulfone formation : Oxidation of the thiophene ring with H₂O₂ or mCPBA in polar aprotic solvents (e.g., THF) at 0–25°C .
    Optimization : Adjust temperature (±5°C), solvent polarity, and catalyst loading (e.g., 1–5 mol% chiral ligands) to improve yield (≥75%) and enantiomeric excess (≥95%) .

Q. How is the stereochemical configuration of the compound confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in EtOAc/hexane .
  • Chiral HPLC : Utilize a Chiralpak® IA column with a hexane:isopropanol (90:10) mobile phase; compare retention times with known standards .
  • Optical rotation : Measure [α]²⁵D in methanol (concentration: 1 mg/mL) and cross-reference with literature values for (3S,4S) analogs .

Q. What analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

Technique Application Key Parameters
¹H/¹³C NMR Confirm regiochemistry of hydroxy and isobutylamino groupsδ 3.2–3.8 ppm (CH-NH), δ 1.0–1.5 ppm (isobutyl CH₃)
HRMS Verify molecular formula (C₈H₁₇NO₃S)ESI+ mode; m/z calculated for [M+H]⁺: 216.1004
HPLC Assess purity (>98%)C18 column, 30:70 acetonitrile:H₂O, flow rate 1 mL/min

Advanced Research Questions

Q. How can researchers assess the enantiomeric purity and chiral stability of this compound under varying conditions?

Methodological Answer:

  • Chiral stability studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor racemization via circular dichroism (CD) spectroscopy at 220–250 nm .

  • Dynamic kinetic resolution : Use immobilized lipases (e.g., CAL-B) in THF to selectively hydrolyze undesired enantiomers .

  • Table : Stability data for analogs:

    Condition Racemization Rate (%/h) Reference
    pH 7.4, 25°C0.12
    pH 2.0, 37°C1.45

Q. What strategies are effective for identifying biological targets and elucidating mechanisms of action?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize candidate enzymes (e.g., sulfotransferases) on a CM5 chip. Measure binding affinity (KD) at varying compound concentrations (1–100 µM) .
  • Metabolomic profiling : Treat cell lines (HEK293 or HepG2) with 10 µM compound for 24h. Analyze metabolites via LC-MS/MS to identify perturbed pathways (e.g., sulfur metabolism) .
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3A7E) to predict binding poses. Prioritize residues within 4 Å of the sulfone group for mutagenesis studies .

Q. How should researchers address stability and reactivity challenges during long-term storage?

Methodological Answer:

  • Storage conditions : Store at –20°C in amber vials under argon. Avoid freeze-thaw cycles to prevent sulfone decomposition .
  • Degradation analysis : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor via UPLC for byproducts (e.g., sulfonic acid derivatives) .

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Dose-response validation : Test compound across a wider concentration range (0.1–100 µM) to rule out off-target effects .
  • Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cellular viability (MTT assay) to distinguish direct vs. indirect effects .
  • Case study : Discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 8.7 µM) may arise from assay buffer composition (e.g., DMSO% or ionic strength) .

Q. What computational approaches are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., isobutyl vs. benzyl groups) with logP and IC₅₀ .
  • MD simulations : Simulate ligand-enzyme complexes (GROMACS) for 100 ns to assess sulfone group flexibility in aqueous vs. lipid environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.